

The ContraCon Decontamination Routine: A Technical Guide

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Compound of Interest

Compound Name: *contracon*

Cat. No.: *B1167394*

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The **ContraCon** decontamination routine is an automated, moist-heat-based method for eliminating microbial contamination within laboratory incubators. This guide provides an in-depth overview of the process, its validation, and operational protocols for researchers, scientists, and drug development professionals.

Core Principles and Parameters

The **ContraCon** routine utilizes a combination of elevated temperature and high humidity to achieve effective decontamination of internal incubator surfaces and components. This method is designed to inactivate a broad spectrum of common laboratory contaminants, including bacteria, fungi, and highly resistant bacterial spores.^{[1][2]}

The standard parameters for the **ContraCon** decontamination cycle are:

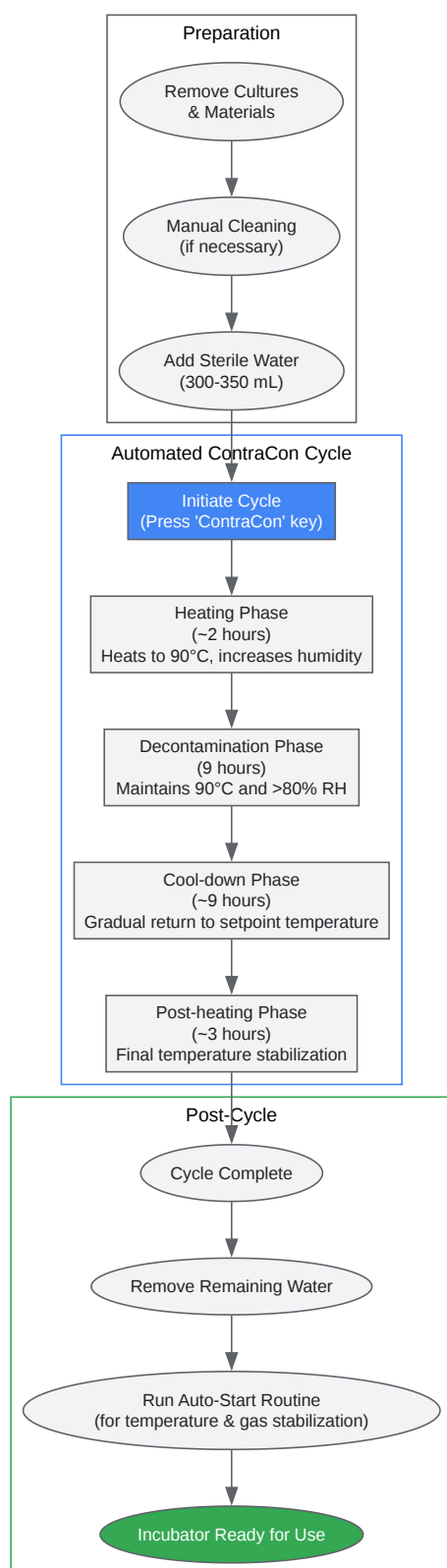
- Temperature: 90°C^{[1][3]}
- Relative Humidity: >80%^[3]
- Duration: Approximately 9 hours for the decontamination phase itself, with the entire process taking up to 25 hours, including heating and cooling phases.^{[3][4]}

This process is validated to be effective in hard-to-reach areas within the incubator, which can often be missed during manual cleaning.^{[1][2]} All internal components, including fans and

sensors, are designed to withstand the process, eliminating the need for their removal and separate autoclaving.^[1]

Decontamination Workflow

The **ContraCon** routine follows a pre-programmed, multi-phase sequence to ensure effective and safe decontamination.



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Caption: Logical workflow of the **ContraCon** decontamination routine.

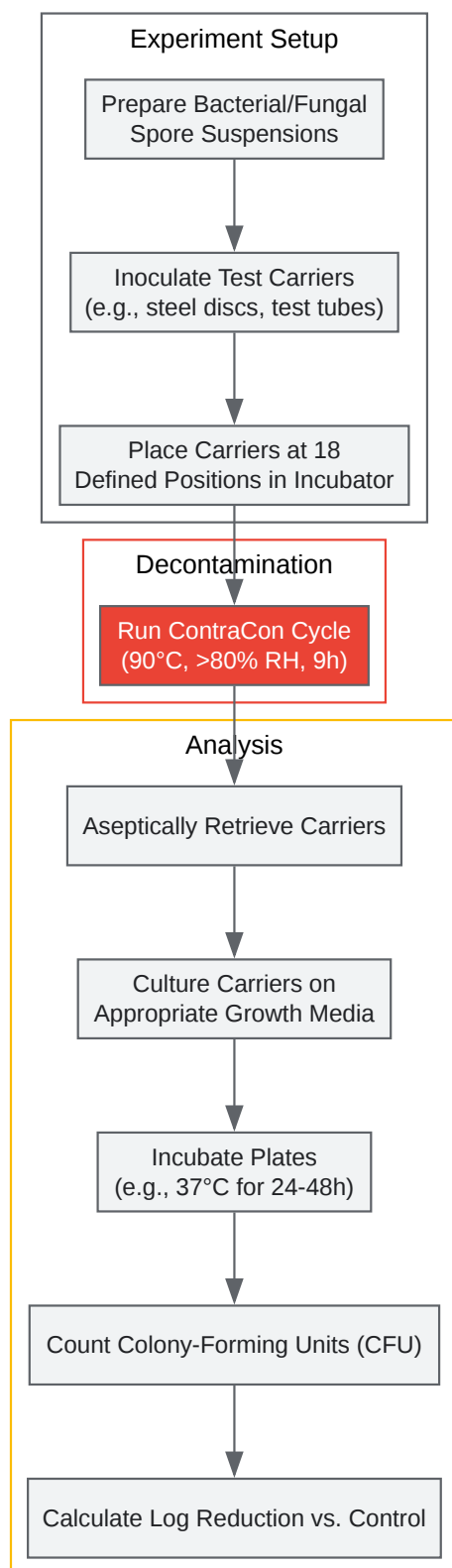
Experimental Validation Protocols

The efficacy of the **ContraCon** routine has been validated through studies challenging the system with known resistant microorganisms.

General Efficacy Testing Methodology

A common protocol for validating the decontamination routine involves the following steps:

- **Preparation of Test Organisms:** Cultures of test organisms, such as *Bacillus subtilis* / *Bacillus atrophaeus* (spore-forming bacteria) and *Escherichia coli* (vegetative bacteria), are prepared. [3] Spore suspensions of fungi like *Aspergillus niger* are also used in validation studies.[1]
- **Inoculation of Carriers:** Test tubes or stainless steel carriers containing a known concentration of the microorganisms are placed at various locations within the incubator.[3] These locations are chosen to represent both easily accessible and shielded areas to ensure a thorough evaluation.[3]
- **Execution of Decontamination Cycle:** The fully loaded incubator is then subjected to a standard **ContraCon** decontamination cycle (90°C, >80% RH, 9 hours).[3]
- **Post-Cycle Analysis:** After the cycle, the carriers are aseptically removed and the microorganisms are recovered.[3]
- **Quantification of Survival:** The recovered microorganisms are cultured on appropriate agar plates (e.g., Tryptic Soy Broth Agar for bacteria, Malt Extract Agar for fungi) and incubated.[1] The number of colony-forming units (CFUs) is then counted to determine the log reduction in viable organisms compared to control samples that did not undergo decontamination.[1][3]



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Caption: Experimental workflow for validating the **ContraCon** routine.

Quantitative Efficacy Data

Validation studies have demonstrated a significant reduction in microbial load after a **ContraCon** cycle.

Table 1: Efficacy Against *B. atrophaeus* Spores in Cytomat™ 10 C Incubator[3]

Position in Incubator	Bacterial Growth (Post-Cycle)
18 Test Positions	No Growth
Positive Control	Growth
Negative Control	No Growth

Table 2: Efficacy Against *E. coli* in Cytomat™ 10 C Incubator[3]

Measurement	Bacterial Growth (Post-Cycle)	Δ OD (24 hr)	Colony Count (24 hr & 7 days)
18 Test Positions	No Growth	Not Applicable	0
Positive Control	Growth	Positive	>300
Negative Control	No Growth	Negative	0

Table 3: Log Reduction of Various Microorganisms (CAMR Study)[1]

Microorganism	Initial Average CFU per Surface	Post-ContraCon Recovery	Log Reduction
<i>Aspergillus niger</i>	1.6×10^5	0	> 5.2
<i>Bacillus subtilis</i> var. <i>niger</i>	1.6×10^5	0	> 5.2

Note: A log reduction of >5 is considered sufficient to ensure decontamination from normal background levels.[1]

Standard Operating Procedure (User Guide)

The following provides a generalized procedure for initiating the **ContraCon** cycle on a compatible incubator, such as the Heracell™ 150i.[\[5\]](#)

- Preparation:
 - Remove all cultures, media, and other materials from the incubator.
 - Perform a manual cleaning of the interior surfaces with a suitable disinfectant (e.g., 1:20 Chemgene followed by 70% IMS), including all shelves.[\[5\]](#)
 - Inspect the inner glass door for any damage that could cause it to shatter during the high-temperature cycle.[\[5\]](#)
 - Add the specified amount of distilled or deionized water (typically 300-350 ml) to the designated reservoir or bottom of the incubator to generate moist heat.[\[1\]](#)[\[5\]](#)
- Initiation:
 - Turn on the incubator.
 - Press the "CONTRA-CON" key on the control panel.[\[5\]](#)
 - Press the "START" key to begin the routine.[\[5\]](#)
 - The system may prompt you to open and close the doors to confirm the start of the cycle.[\[5\]](#)
- Execution:
 - The routine will proceed automatically through the heating, decontamination, and cooling phases. This entire process can take approximately 25 hours.[\[4\]](#)[\[5\]](#)
 - It is recommended to place a notice on the incubator indicating that a decontamination cycle is in progress.[\[5\]](#)
- Completion:

- Once the cycle is complete, the control panel will indicate its end. Press the "END" key if required.[5]
- Remove any remaining water from the incubator.[4]
- It is advisable to run an "auto-start" routine after decontamination to allow the temperature and gas levels to stabilize before reintroducing cell cultures.[5]

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